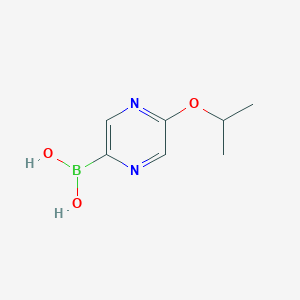

5-(Isopropoxy)pyrazine-2-boronic acid

Description

Significance of Heteroaryl Boronic Acids as Versatile Synthetic Building Blocks

Heteroaryl boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. The mild reaction conditions, broad functional group compatibility, and the commercial availability of a vast array of boronic acids have contributed to its widespread adoption in both academic and industrial research. Heteroaryl boronic acids, in particular, are instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and functional materials. The boronic acid functional group is generally stable to air and moisture, making these compounds convenient to handle and store.

The Pyrazine (B50134) Heterocycle as a Privileged Scaffold in Chemical Research

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in biologically active compounds and approved drugs. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which facilitates interactions with biological targets such as enzymes and receptors. Furthermore, the pyrazine core is relatively stable and can be readily functionalized, allowing for the systematic modification of its physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

Contextualizing 5-(Isopropoxy)pyrazine-2-boronic Acid within the Landscape of Substituted Pyrazine Derivatives

5-(Isopropoxy)pyrazine-2-boronic acid is a specific example of a substituted pyrazine derivative that combines the advantageous features of both the pyrazine scaffold and the boronic acid functional group. The isopropoxy group at the 5-position modulates the electronic properties of the pyrazine ring and can influence its reactivity and biological activity. The boronic acid moiety at the 2-position serves as a handle for participation in cross-coupling reactions, enabling the facile introduction of this substituted pyrazine unit into a larger molecular framework. This strategic combination of functionalities makes 5-(Isopropoxy)pyrazine-2-boronic acid a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science.

Properties

IUPAC Name |

(5-propan-2-yloxypyrazin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZIABQRHUBKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 5 Isopropoxy Pyrazine 2 Boronic Acid

Structural and Molecular Data

The molecular structure of 5-(Isopropoxy)pyrazine-2-boronic acid consists of a pyrazine (B50134) ring substituted with an isopropoxy group at the 5-position and a boronic acid group at the 2-position.

| Property | Value |

| Molecular Formula | C₇H₁₁BN₂O₃ |

| Molecular Weight | 181.99 g/mol |

| CAS Number | 1309982-43-1 |

The corresponding pinacol ester, 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester, has a molecular formula of C₁₃H₂₁BN₂O₃ and a molecular weight of 264.13 g/mol , with a CAS number of 1309981-65-4.

Physicochemical Characteristics

Boronic acids are typically white to off-white crystalline solids. They exhibit moderate solubility in organic solvents and are often sparingly soluble in water. The presence of the isopropoxy group in 5-(Isopropoxy)pyrazine-2-boronic acid is expected to increase its lipophilicity compared to unsubstituted pyrazine-2-boronic acid. Boronic acids are known to exist in equilibrium with their cyclic anhydrides (boroxines) upon dehydration.

Reactivity Profiles and Transformative Applications of 5 Isopropoxy Pyrazine 2 Boronic Acid in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

5-(Isopropoxy)pyrazine-2-boronic acid is a versatile building block in organic synthesis, primarily utilized for the formation of new carbon-carbon bonds. Its reactivity is centered around the carbon-boron bond, which can undergo transmetalation with various transition metal catalysts or participate in metal-free transformations. The electron-donating nature of the isopropoxy group and the inherent electron-deficient character of the pyrazine (B50134) ring influence its reactivity in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and material science. researchgate.net Pyrazine boronic acids, including the 5-isopropoxy derivative, are key substrates in these reactions, enabling the introduction of the pyrazine moiety onto various molecular scaffolds.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is the most widely used method for C-C bond formation involving pyrazine boronic acids. nih.gov The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov

Scope and Optimization: The coupling of pyrazine derivatives often presents challenges due to the electron-deficient nature of the pyrazine ring, which can lead to catalyst inhibition. Early attempts using standard catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with chloropyrazines, common precursors to pyrazine boronic acids, were often unsuccessful. rsc.org Significant progress has been made by developing more robust catalyst systems. For instance, [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride [Pd(dppb)Cl₂] has proven to be a more effective catalyst for coupling chloropyrazines with a variety of aryl boronic acids. rsc.orgacs.org

Modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have further expanded the scope, allowing for the efficient coupling of challenging substrates, including nitrogen-rich, unprotected heterocycles. nih.gov These advanced systems can operate under milder conditions and often provide higher yields. nih.govresearchgate.net The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, toluene/water) is also critical for optimizing reaction outcomes. nih.govresearchgate.net

The reaction below illustrates a typical Suzuki-Miyaura coupling involving a chloropyrazine, which is a common synthetic precursor to the target boronic acid.

Table 1: Examples of Suzuki-Miyaura Coupling with Chloropyrazines

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyrazine | Phenylboronic acid | Pd(dppb)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | rsc.org |

| 2-Chloropyrazine | 4-Methoxyphenylboronic acid | Pd(dppb)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 98 | rsc.org |

| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 60 | acs.orgacs.org |

Limitations: A primary limitation is the potential for protodeboronation, where the boronic acid is cleaved by a proton source before cross-coupling can occur. This side reaction is more prevalent with unstable boronic acids and can be mitigated by using carefully controlled, often anhydrous conditions or by employing more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborate salts. nih.govyoutube.com Another challenge is the homocoupling of the boronic acid partner, which can occur under certain conditions, particularly in the presence of an oxidant. mdpi.com Furthermore, sterically hindered substrates or those with coordinating functional groups can inhibit the catalyst, leading to low yields. beilstein-journals.org

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions offer alternative pathways for functionalizing pyrazine systems.

Stille Coupling: This reaction couples an organostannane with an organic halide. thermofisher.comlibretexts.org It has been applied in pyrazine chemistry, for example, by reacting a tributylstannylpyrazine with an aroyl chloride. rsc.org A significant advantage of Stille coupling is the stability of organotin reagents to a wide range of functional groups. thermofisher.com However, a potential side reaction is the homocoupling of the organostannane, and the toxicity of tin compounds is a notable drawback. rsc.orgthermofisher.com

Sonogashira Coupling: This is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Chloropyrazines have been shown to be excellent substrates for Sonogashira reactions, coupling efficiently with various terminal alkynes to produce pyrazinyl-alkyne derivatives, which are valuable precursors for more complex molecules. rsc.org The reaction generally proceeds under mild conditions. wikipedia.org

Liebeskind-Srogl Coupling: This reaction provides a unique method for C-C bond formation by coupling a thioester or thioether with a boronic acid. wikipedia.orgnih.govsynarchive.com It is particularly useful as it proceeds under neutral conditions, avoiding the need for a base. organic-chemistry.org The Liebeskind-Srogl coupling has been successfully applied to substituted methylthiopyrazines, reacting them with various aryl boronic acids in the presence of Pd(PPh₃)₄ and copper(I) thiophene-2-carboxylate (B1233283) (CuTC) to yield arylpyrazines in high yields (78-94%). rsc.org This represents an alternative strategy for arylating the pyrazine ring, especially for substrates sensitive to basic conditions. organic-chemistry.orgresearchgate.net

Homocoupling is a reaction in which two identical molecules are joined together. In the context of pyrazine boronic esters, this typically refers to the formation of a bipyrazine through the palladium-catalyzed coupling of two pyrazine boronic ester molecules. While often considered an undesirable side product in Suzuki-Miyaura cross-coupling, it can be harnessed as a primary transformation under specific conditions. rsc.orgmdpi.com

The mechanism is thought to proceed through a Suzuki-Miyaura type pathway where one molecule of the boronic acid/ester undergoes transmetalation, and another acts as the coupling partner. mdpi.com Oxidative conditions, such as the presence of air (O₂), can promote this reaction by facilitating the regeneration of the active Pd(0) catalyst. mdpi.com For instance, the palladium-catalyzed homocoupling of pyrazole (B372694) boronic esters, a related class of N-heterocycles, has been achieved in the presence of air and water to furnish symmetric bipyrazoles. mdpi.comrsc.org A similar strategy can be applied to pyrazine boronic esters to synthesize symmetrical bipyrazines.

Metal-Free Carbon-Carbon Bond Formation (e.g., Petasis Borono-Mannich Reaction Derivatives)

The Petasis Borono-Mannich (PBM) reaction is a powerful, metal-free, three-component reaction that forms substituted amines from the condensation of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid. organic-chemistry.orgwikipedia.orgacs.org This reaction offers an efficient, atom-economical pathway to complex amines and α-amino acids. nih.govresearchgate.net

In a typical PBM reaction involving 5-(isopropoxy)pyrazine-2-boronic acid, the reaction would proceed through the condensation of an amine and an aldehyde to form an iminium ion. The pyrazine boronic acid then adds to this electrophilic iminium ion, forming a new carbon-carbon bond and generating a highly functionalized α-pyrazinyl amine. A key feature of the Petasis reaction is its broad scope and tolerance for various functional groups. wikipedia.org The use of α-keto acids like glyoxylic acid as the carbonyl component allows for the direct synthesis of unnatural α-amino acids. organic-chemistry.org

Table 2: General Scheme of the Petasis Borono-Mannich Reaction

| Boronic Acid | Amine | Carbonyl | Product |

|---|

While specific examples utilizing 5-(isopropoxy)pyrazine-2-boronic acid are not extensively documented, the general applicability of aryl boronic acids in the PBM reaction suggests its utility for creating novel amine structures bearing the isopropoxypyrazine moiety. acs.orgresearchgate.net

Conjugate Additions and 1,2-Additions

Beyond cross-coupling reactions, aryl boronic acids can act as nucleophiles in addition reactions to polarized π-systems, such as carbonyls and activated alkenes. These reactions can be catalyzed by transition metals, most commonly rhodium or palladium. organic-chemistry.org

1,2-Additions: This involves the addition of the aryl group from the boronic acid across the carbon-oxygen double bond of an aldehyde or ketone. This reaction provides a direct route to secondary or tertiary alcohols.

Conjugate (1,4-) Additions: In this reaction, the aryl group adds to the β-position of an α,β-unsaturated carbonyl compound (e.g., enones, enoates). This transformation is a powerful method for creating new C-C bonds and setting stereocenters. Palladium(II) catalysts in the presence of ligands like 2,2'-bipyridine (B1663995) have been shown to efficiently catalyze the conjugate addition of arylboronic acids to various α,β-unsaturated systems. organic-chemistry.org

Recent studies on related N-heterocycles have shown that rhodium catalysts can control the regioselectivity of aryl boronic acid additions to activated pyridinium (B92312) salts, leading to either 1,2- or 1,4-dihydropyridine (B1200194) products depending on the specific ligand used. nih.govthieme-connect.com This catalyst-controlled regioselectivity highlights the potential for 5-(isopropoxy)pyrazine-2-boronic acid to be used in similar selective additions to activated pyrazinium salts, providing access to a variety of substituted dihydropyrazines, which are versatile synthetic intermediates.

Electrophilic Allyl Shifts

Electrophilic allyl shifts involving boronic acids are not a commonly reported transformation. More prevalent are allylic substitutions where an allylboronate reacts with an electrophile. It is conceivable that an electrophilic attack on the pyrazine ring could induce a subsequent rearrangement, but no specific examples involving 5-(isopropoxy)pyrazine-2-boronic acid have been found.

Carbon-Heteroatom Bond Forming Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol. This reaction is a powerful tool for the synthesis of arylamines and aryl ethers. For a generic arylboronic acid, the reaction proceeds as follows:

Reaction: Ar-B(OH)₂ + Nu-H → Ar-Nu

Catalyst: Copper (II) salt (e.g., Cu(OAc)₂)

Oxidant: Often atmospheric oxygen

Base: A mild base is typically used.

While it is plausible that 5-(isopropoxy)pyrazine-2-boronic acid could participate in Chan-Lam couplings, no specific examples, detailing reaction partners, conditions, and yields, have been documented.

Homologations of the Pyrazine Boronic Acid Moiety

Homologation of boronic acids involves the insertion of a one-carbon unit into the carbon-boron bond, typically to form a benzylboronic acid derivative. This can be achieved using various reagents, such as diazomethane (B1218177) or other diazo compounds. The general transformation is:

Reaction: Ar-B(OH)₂ + CH₂N₂ → Ar-CH₂-B(OH)₂

These reactions can be promoted by various catalysts. However, no literature is available describing the homologation of 5-(isopropoxy)pyrazine-2-boronic acid.

Radical Chemistry Enabled by Boronic Acid Activation

Boronic acids can be activated to participate in radical reactions through various methods, including photoredox catalysis. Upon activation, the boronic acid can generate an aryl radical, which can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of the radical species can be depicted as:

Activation: Ar-B(OH)₂ --[Activator/Catalyst]--> Ar•

Despite the growing interest in the radical chemistry of boronic acids, specific studies detailing the radical-mediated transformations of 5-(isopropoxy)pyrazine-2-boronic acid are absent from the available literature.

Without specific research findings for 5-(isopropoxy)pyrazine-2-boronic acid, any attempt to create the requested article would be based on conjecture and would not meet the standards of a professional, authoritative, and scientifically accurate document.

Mechanistic Investigations and Chemical Behavior of Pyrazine Boronic Acids

Electronic and Steric Influences of Pyrazine (B50134) and Isopropoxy Substituents on Reactivity

The reactivity of 5-(Isopropoxy)pyrazine-2-boronic acid is profoundly influenced by the distinct electronic nature of the pyrazine ring and the steric and electronic contributions of the isopropoxy substituent.

Electronic Influence of the Pyrazine Ring: The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electron deficiency has several key consequences for the boronic acid moiety:

Increased Lewis Acidity: The pyrazine ring acts as a strong electron-withdrawing group, which decreases the electron density at the boron center. This enhances the Lewis acidic character of the boronic acid, making it more susceptible to nucleophilic attack, a key step in processes like the Suzuki-Miyaura cross-coupling reaction. chemicalbook.comresearchgate.net

Activation of the C–B Bond: The electron-poor nature of the pyrazine ring influences the polarization of the carbon-boron bond, affecting its reactivity in transmetalation steps. Generally, electron-deficient aryl boronic acids can exhibit altered reactivity profiles in catalytic cycles. nih.gov

Electronic and Steric Influence of the Isopropoxy Group: The isopropoxy group (–O-iPr) attached at the 5-position of the pyrazine ring introduces both electronic and steric effects.

Steric Effect: The bulky isopropyl group introduces significant steric hindrance. ed.ac.uknih.gov This steric bulk can influence the approach of reactants and catalysts to the adjacent positions on the ring. In the context of cross-coupling reactions, this hindrance can affect the rate of transmetalation and other steps in the catalytic cycle. Steric effects are known to impact the rates and activation energies of most chemical reactions to varying degrees. researchgate.net

Understanding Protodeboronation: Factors Affecting the Stability of Pyrazine Boronic Acids

Protodeboronation is a common and often undesirable side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. cymitquimica.com The stability of pyrazine boronic acids, including the 5-isopropoxy derivative, is highly dependent on this process. Several factors influence the rate of protodeboronation:

pH of the Medium: The reaction pH is a critical factor. Protodeboronation can be catalyzed by either acid or base. cymitquimica.com For heteroaromatic boronic acids, the rate of protodeboronation is highly pH-dependent, with different mechanisms dominating in different pH ranges. nih.govbiorxiv.org Base-catalyzed protodeboronation often proceeds through the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻). biorxiv.org

Electronic Effects: The electron-deficient nature of the pyrazine ring makes the boronic acid susceptible to nucleophilic attack, which can initiate protodeboronation. Studies on various heteroaromatic boronic acids have shown that those with nitrogen atoms, particularly in positions ortho to the boronic acid (as in 2-pyridyl boronic acid), are often highly unstable. nih.govsdu.dk For pyrazine-2-boronic acids, the nitrogen at the 1-position can influence the stability of the C-B bond.

Zwitterionic Intermediates: For basic heteroaromatic boronic acids, the formation of zwitterionic species at neutral pH can lead to rapid protodeboronation through unimolecular fragmentation of the C-B bond. cymitquimica.com

Temperature and Solvent: Higher reaction temperatures generally accelerate the rate of protodeboronation. The choice of solvent also plays a role, with aqueous media often facilitating the reaction.

Alkoxy Substituents: While specific data for the isopropoxy group is limited, studies on alkoxy-substituted pyridylboronic acids suggest that they can be synthesized as shelf-stable compounds, indicating that the alkoxy group does not inherently lead to extreme instability. semanticscholar.orgresearchgate.net

A comprehensive kinetic analysis of various heteroaromatic boronic acids revealed that protodeboronation rates can vary over six orders of magnitude depending on the specific heterocycle and the pH. biorxiv.orgnih.gov This highlights the nuanced nature of boronic acid stability.

| Factor | Influence on Protodeboronation Rate | Rationale |

|---|---|---|

| High pH (Basic) | Generally Increases | Formation of the more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻. biorxiv.org |

| Low pH (Acidic) | Can Increase | Acid-catalyzed protonolysis of the C-B bond. cymitquimica.com |

| Electron-Withdrawing Groups | Generally Increases | Increases susceptibility to nucleophilic attack and can stabilize intermediates in certain pathways. nih.gov |

| Ortho-Heteroatoms (e.g., 2-pyridyl) | Significantly Increases | Facilitates fragmentation via zwitterionic intermediates or direct interaction with the boron center. nih.gov |

| Increased Temperature | Increases | Provides activation energy for the C-B bond cleavage. |

Lewis Acidity and Complexation Behavior of the Boron Center with Nucleophiles

Due to the vacant p-orbital on the boron atom, boronic acids act as Lewis acids. chemsrc.com The Lewis acidity of 5-(isopropoxy)pyrazine-2-boronic acid is significantly enhanced by the strong electron-withdrawing effect of the pyrazine ring.

This acidity governs the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species, which forms upon complexation with a Lewis base, such as a hydroxide (B78521) ion in an aqueous solution.

ArB(OH)₂ + H₂O ⇌ [ArB(OH)₃]⁻ + H⁺

The position of this equilibrium is defined by the acidity constant (pKa). A lower pKa value indicates a stronger Lewis acid. For phenylboronic acids, pKa values are influenced by substituents on the aromatic ring; electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it. Given the electron-deficient pyrazine ring, 5-(isopropoxy)pyrazine-2-boronic acid is expected to be a stronger Lewis acid (have a lower pKa) than typical phenylboronic acids.

This complexation behavior is fundamental to its reactivity. For instance, in the Suzuki-Miyaura reaction, the formation of a boronate complex upon addition of a base is often considered a prerequisite for the crucial transmetalation step. The rate of complex formation with nucleophiles, such as diols, is also dependent on the Lewis acidity of the boronic acid and the pH of the solution.

Computational and Experimental Studies on Reaction Pathways and Intermediate Species

Computational Studies: Density Functional Theory (DFT) is a powerful tool used to investigate the mechanisms of reactions involving boronic acids. nih.gov DFT calculations can elucidate:

Transition State Structures and Energies: For reactions like Suzuki-Miyaura coupling, computational models can map the entire energy profile, including the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step. sdu.dk

Protodeboronation Pathways: DFT studies have been used to model the transition states for different protodeboronation mechanisms, explaining, for example, the high reactivity of 2-pyridyl boronic acid through the stabilization of zwitterionic intermediates. nih.gov

Role of Solvents and Additives: The explicit or implicit inclusion of solvent molecules and bases in computational models helps to understand their role in stabilizing intermediates and lowering transition state barriers.

A computational study on substituted amides of pyrazine-2-carboxylic acids has demonstrated the utility of DFT in correlating molecular electrostatic potentials with biological activity, showcasing the applicability of these methods to pyrazine derivatives. nih.gov

Experimental Studies: Kinetic studies using techniques like NMR spectroscopy are crucial for understanding reaction mechanisms.

pH-Rate Profiles: By measuring reaction rates (e.g., for protodeboronation) across a wide pH range, different reaction pathways can be identified. Such studies have revealed multiple competing mechanisms for the decomposition of heteroaryl boronic acids. nih.govbiorxiv.org

Intermediate Trapping and Characterization: In some catalytic systems, pre-transmetalation intermediates, where the boronic acid coordinates to the metal center before aryl transfer, have been observed and characterized, providing direct evidence for the reaction pathway. sdu.dk

These combined approaches have been instrumental in building a detailed mechanistic understanding of how electron-deficient heteroaryl boronic acids behave in key chemical transformations.

Advanced Applications in Chemical Synthesis and Materials Science

Design and Synthesis of Complex Pyrazine-Containing Architectures

5-(Isopropoxy)pyrazine-2-boronic acid serves as a critical building block in the synthesis of complex molecular architectures that feature a pyrazine (B50134) core. The boronic acid moiety is particularly effective in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds by coupling the pyrazine boronic acid with various organic halides or triflates.

The isopropoxy group on the pyrazine ring influences the electronic nature and solubility of the molecule, which can be advantageous in tailoring the properties of the final synthetic target. Researchers utilize such building blocks to construct elaborate molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov The pyrazine ring itself is a key component in many biologically active compounds and functional materials. nih.gov The ability to use reagents like 5-(isopropoxy)pyrazine-2-boronic acid allows for the precise and efficient introduction of this heterocycle into larger, more complex structures.

| Synthetic Strategy | Reagent Class | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides or Triflates | C(sp²) - C(sp²) | Versatile, high-yielding, tolerant of various functional groups. |

| Chan-Lam Coupling | Alcohols, Amines | C - O, C - N | Forms carbon-heteroatom bonds. |

| Petasis Reaction | Amines, Aldehydes | C - C | Multicomponent reaction forming α-amino acids. |

This table outlines common synthetic reactions where pyrazine boronic acids can be employed to build complex molecular architectures.

Role as Ligands or Precursors in the Development of Catalytic Systems

The structure of 5-(isopropoxy)pyrazine-2-boronic acid contains nitrogen atoms within the pyrazine ring which can act as Lewis bases, capable of coordinating to metal centers. This makes the molecule a potential ligand or a precursor for designing novel catalytic systems. rsc.orgscispace.com Pyrazine-based ligands have been successfully incorporated into coordination compounds with various transition metals, creating catalysts for a range of organic transformations. nih.govmdpi.com

Furthermore, boronic acids themselves are emerging as catalysts in a field known as boronic acid catalysis (BAC). rsc.org In this context, the boronic acid group can activate hydroxyl-containing substrates, such as carboxylic acids and alcohols, by forming reversible covalent bonds. rsc.org This activation facilitates subsequent reactions under mild conditions, offering an atom-economical alternative to traditional methods that require stoichiometric activators. rsc.org The combination of a metal-coordinating pyrazine unit and a catalytically active boronic acid group in a single molecule presents opportunities for developing multifunctional or cooperative catalytic systems. Boric acid and its derivatives are noted for being environmentally friendly and cost-effective choices for catalysis. nih.gov

Supramolecular Assembly and Coordination Chemistry Involving Pyrazine Boronic Acid Motifs

The dual functionality of 5-(isopropoxy)pyrazine-2-boronic acid makes it an excellent candidate for constructing ordered supramolecular assemblies. These assemblies are formed through a combination of non-covalent and reversible covalent interactions.

Key interactions enabling supramolecular assembly include:

Hydrogen Bonding : The hydroxyl groups of the boronic acid are effective hydrogen bond donors, capable of forming robust and directional interactions with suitable acceptors. researchgate.net This can lead to the formation of dimers, chains, or more complex networks.

Coordination Chemistry : The nitrogen atoms of the pyrazine ring can coordinate with metal ions, leading to the formation of coordination polymers and networks. rsc.orgpreprints.org The geometry and connectivity of these networks can be controlled by the choice of metal ion and the stoichiometry of the components.

Dative Boron-Nitrogen Bonds : The Lewis acidic boron atom of the boronic acid (or its ester derivatives) can form a dative bond with a Lewis basic nitrogen atom, such as the one on a neighboring pyrazine ring. chimia.chdoaj.org This interaction is a powerful tool in supramolecular chemistry for creating stable, well-defined structures like crystalline cages and polymers. chimia.chdoaj.org

The interplay of these interactions allows for the rational design of complex, self-assembling systems with predictable structures and properties. rsc.org

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bonding | Boronic Acid (-OH) with N, O acceptors | Dimers, Catemers, Ladders researchgate.net |

| Metal Coordination | Pyrazine (N atoms) with Metal Ions | Coordination Polymers, Metal-Organic Frameworks (MOFs) rsc.orgpreprints.org |

| Dative B—N Bond | Boronic Acid (B atom) with Pyrazine (N atom) | Cages, 2D/3D Polymers chimia.chdoaj.org |

This table summarizes the key intermolecular interactions involving pyrazine boronic acid motifs that drive supramolecular assembly.

Integration into Functional Organic Materials

The unique electronic and structural features of 5-(isopropoxy)pyrazine-2-boronic acid allow for its integration into functional organic materials. When used as a monomer or building block, it can be incorporated into polymers, networks, and other extended structures. The pyrazine ring is an electron-deficient aromatic system, and its inclusion in conjugated polymers can be used to tune the material's electronic properties, such as its conductivity and optical absorption/emission characteristics.

Boronic acids and their derivatives are increasingly used in materials chemistry. mdpi.com For example, polymers containing boronic acid groups can be designed as sensors, as the binding of diols to the boron center can trigger a detectable change in the material's properties. mdpi.com The reversible nature of the boronate ester bond can also be exploited to create self-healing or recyclable polymer networks. rsc.org By incorporating 5-(isopropoxy)pyrazine-2-boronic acid, materials can be designed that combine the electronic functionality of the pyrazine core with the responsive and dynamic nature of the boronic acid group.

Reversible Covalent Chemistry for Molecular Recognition

A key chemical principle underpinning the utility of boronic acids is their ability to engage in reversible covalent chemistry. nih.govresearchgate.net Boronic acids react with 1,2- and 1,3-diols to form cyclic boronate esters. bath.ac.uk This reaction is rapid and reversible, with the stability of the boronate ester being dependent on factors such as pH and the structure of the diol.

This dynamic covalent functionality is the basis for molecular recognition systems. nih.govresearchgate.net The interaction is highly specific for diol-containing molecules. The formation of the boronate ester involves a change in the geometry at the boron center from trigonal planar to tetrahedral, which can be coupled to a signaling output, such as a change in fluorescence. researchgate.net

The chemical principles are as follows:

Lewis Acidity : The boronic acid acts as a Lewis acid, interacting with the hydroxyl groups of the diol.

Ester Formation : A covalent bond is formed, resulting in a five- or six-membered cyclic boronate ester.

Equilibrium : The reaction exists in equilibrium, allowing the system to respond dynamically to changes in the concentration of the diol or to external stimuli like pH. researchgate.netbath.ac.uk

While this principle is widely used in biological sensors, the fundamental chemistry is broadly applicable to molecular recognition in non-biological contexts, such as the detection of catechols or other diol-containing analytes in chemical systems. The pyrazine moiety can modulate the Lewis acidity of the boron center, thereby fine-tuning the binding affinity and selectivity of the recognition event.

Emerging Trends and Future Research Directions for 5 Isopropoxy Pyrazine 2 Boronic Acid

Development of Novel and More Efficient Borylation Reagents and Methodologies

The synthesis of pyrazine (B50134) boronic acids, including 5-(isopropoxy)pyrazine-2-boronic acid, has traditionally relied on methods such as the reaction of organometallic intermediates with borate (B1201080) esters. nih.gov However, these methods can be limited by functional group tolerance and the need for pre-functionalized starting materials. illinois.edu Current research is heavily focused on developing more direct, efficient, and selective borylation techniques, particularly through catalytic C-H bond activation.

Iridium-catalyzed C-H borylation has become a premier method for preparing a wide range of aryl and heteroaryl boronates due to its high efficiency and broad substrate scope. umich.eduresearchgate.net For electron-deficient heterocycles like pyrazines, these methods offer a direct pathway to convert an inert C-H bond into a versatile C-B bond, circumventing the need for halogenated precursors. illinois.eduumich.edu The regioselectivity of these reactions is often governed by steric effects, allowing for predictable functionalization. umich.eduresearchgate.net However, the electronic nature of the pyrazine ring and the potential for the nitrogen lone pairs to coordinate with and inhibit the catalyst present unique challenges. rsc.org Overcoming this catalyst inhibition, often by incorporating specific substituents, is a key area of ongoing research. rsc.org

Recent advancements have introduced new classes of iridium catalysts with enhanced reactivity and selectivity. acs.org These catalysts can operate under milder conditions and show improved performance for challenging substrates, including various heterocycles. acs.org The development of methodologies that balance steric and electronic control is crucial for achieving precise borylation on substituted pyrazines. umich.edu

Table 1: Comparison of Borylation Methodologies for Heteroaromatics

| Methodology | Typical Reagent(s) | Catalyst | Key Advantages | Challenges for Pyrazines |

|---|---|---|---|---|

| Lithium-Halogen Exchange | Organolithium, Trialkyl borate | None | Well-established, straightforward | Requires cryogenic temperatures, limited functional group tolerance |

| Miyaura Borylation | Bis(pinacolato)diboron (B2pin2) | Palladium complexes | Good yields from chloro- or bromopyrazines | Requires pre-functionalized starting material |

| Iridium-Catalyzed C-H Borylation | B2pin2 or Pinacolborane (HBpin) | [Ir(cod)OMe]2, bipyridine ligands | Direct functionalization of C-H bonds, high atom economy | Catalyst inhibition by nitrogen lone pairs, control of regioselectivity |

Sustainable and Green Chemistry Approaches in Pyrazine Boronic Acid Synthesis and Utilization

In line with the growing emphasis on sustainable chemistry, research is actively seeking greener alternatives for the synthesis and application of boronic acids. nih.govresearchgate.net Key trends include the adoption of flow chemistry, the use of environmentally benign solvents, and the development of waste-reducing synthetic strategies.

Flow chemistry has emerged as a powerful technology for the synthesis of boronic acids, offering significant advantages over traditional batch processes. researchgate.net Continuous flow setups enable precise control over reaction parameters like temperature and mixing, which is particularly beneficial for handling highly reactive organolithium intermediates used in some borylation sequences. organic-chemistry.orgacs.org This technology can dramatically reduce reaction times, sometimes to mere seconds, while improving safety and scalability, making it suitable for both small-scale discovery and larger-scale production. organic-chemistry.orgacs.org

Other green approaches focus on minimizing waste and hazardous reagents. Multicomponent reactions (MCRs) are being explored as they combine several starting materials in a single step, enhancing atom economy and reducing the need for intermediate purification steps. nih.gov The use of greener solvents like ethanol (B145695) or even water is also a key objective. nih.govrsc.org Furthermore, innovative strategies are being developed where the boronic acid group acts as a "productive tag" in a phase-switching synthesis. acs.org This approach facilitates product purification through simple liquid-liquid extraction by reversibly complexing the boronic acid with a polyol like sorbitol, thereby avoiding waste-intensive chromatographic purification. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis for Boronic Acids

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Process Control | Limited control over exotherms and mixing | Precise control of temperature, pressure, and mixing |

| Safety | Handling of unstable intermediates at large scale is hazardous | Small reactor volumes enhance safety, on-demand generation of reactive species |

| Scalability | Scale-up can be non-linear and challenging | Readily scalable by extending run time or using parallel reactors |

| Reaction Time | Often hours | Can be reduced to seconds or minutes |

| Efficiency | Can suffer from side reactions and lower yields | Often leads to higher yields and purity due to better control |

Expansion of the Reactivity Landscape for 5-(Isopropoxy)pyrazine-2-boronic Acid through Novel Transformations

While the Suzuki-Miyaura cross-coupling reaction remains the cornerstone application for pyrazine boronic acids, forming C-C bonds with aryl or heteroaryl halides, the field is rapidly expanding to include novel transformations. researchgate.netnih.govacs.org These new reactions broaden the synthetic utility of intermediates like 5-(isopropoxy)pyrazine-2-boronic acid, enabling the formation of different bond types and more complex molecular architectures.

A significant emerging area is the use of photoredox catalysis to activate boronic acids and their derivatives. cam.ac.ukresearchgate.net In these systems, a photocatalyst, upon excitation by visible light, can engage the boronic acid in a single-electron transfer (SET) process. nih.gov This generates a carbon-centered radical from the pyrazine ring, which can then participate in a variety of C-C bond-forming reactions with suitable partners, such as electron-deficient olefins. nih.govrsc.org This approach is powerful because it operates under mild conditions and provides access to reactivity patterns distinct from traditional two-electron cross-coupling pathways. The activation often involves forming a redox-active complex between the boronic acid (or its boroxine (B1236090) trimer) and a Lewis base, which facilitates the SET event. nih.gov

Beyond radical chemistry, pyrazine boronic acids can serve as the arylating agent in direct C-H functionalization reactions. nih.govresearchgate.net In these transformations, an oxidant and often a metal catalyst are used to couple the pyrazine boronic acid directly with a C-H bond of another (hetero)arene, bypassing the need for a pre-installed halide on the coupling partner. nih.gov This strategy offers a highly atom-economical route to bi-heteroaryl compounds.

Table 3: Emerging Reactions Utilizing Pyrazine Boronic Acids

| Reaction Type | Catalyst System | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) complexes | C(sp²)–C(sp²) | Robust, versatile, wide functional group tolerance. researchgate.net |

| Photoredox Radical Addition | Photoredox catalyst (e.g., Ru or Ir complexes) + Lewis Base | C(sp²)–C(sp³) | Generates carbon radicals under mild, visible-light conditions. nih.gov |

| Direct C-H Arylation | Silver(I) or other transition metals + Oxidant | C(sp²)–C(sp²) | Couples with unactivated C-H bonds, high atom economy. nih.govresearchgate.net |

| Chan-Lam Coupling | Copper complexes | C(sp²)–N, C(sp²)–O | Forms carbon-heteroatom bonds with amines or alcohols. |

Strategic Integration of 5-(Isopropoxy)pyrazine-2-boronic Acid in Multi-Step Synthesis for Target Molecule Construction

The true value of a building block like 5-(isopropoxy)pyrazine-2-boronic acid is demonstrated by its successful incorporation into the multi-step synthesis of complex, high-value target molecules, particularly in the fields of medicinal chemistry and drug discovery. mdpi.comnih.govchemrxiv.org The pyrazine ring is a privileged scaffold found in numerous biologically active compounds and approved drugs. mdpi.comnih.govnih.gov

A prominent example highlighting the importance of the pyrazine-boronic acid combination is the proteasome inhibitor Bortezomib, which contains a pyrazine core and a boronic acid functional group crucial for its biological activity. nih.gov The boronic acid reversibly binds to the active site of the 26S proteasome, leading to its therapeutic effect in treating multiple myeloma. nih.gov The synthesis of such molecules relies on the strategic introduction of the pyrazine boronic acid moiety and its subsequent elaboration.

In total synthesis, pyrazine boronic acids or their precursors are key intermediates. For instance, the synthesis of the bisindole alkaloid Alocasin A was achieved via a concise double Suzuki-Miyaura coupling between 2,5-dibromopyrazine (B1339098) and an indoleboronic acid derivative, showcasing the power of this methodology to rapidly construct complex frameworks. nih.gov Similarly, iron-catalyzed C-H functionalization of pyrazines with organoboron reagents has been applied to a short total synthesis of the natural product Botryllazine A. nih.gov These examples underscore the strategic importance of having reliable methods to synthesize and couple pyrazine boronic acids for the efficient construction of target molecules.

Table 4: Examples of Target Molecules Synthesized Using Pyrazine Scaffolds

| Target Molecule | Key Synthetic Strategy | Role of Pyrazine/Boron Moiety | Therapeutic Area/Significance |

|---|---|---|---|

| Bortezomib | Peptide coupling | Pyrazine core with a terminal boronic acid pharmacophore | Oncology (Multiple Myeloma). mdpi.comnih.gov |

| Alocasin A | Double Suzuki-Miyaura coupling | Pyrazine serves as a central linking scaffold | Natural product with potential bioactivity. nih.gov |

| Botryllazine A | Iron-catalyzed C-H functionalization | Pyrazine core functionalized via organoboron reagent | Natural product synthesis. nih.gov |

| Gilteritinib | Various cross-coupling reactions | The pyrazine ring is a core component of the final drug structure | Oncology (Acute Myeloid Leukemia). researchgate.net |

New Frontiers in the Exploration of Molecular Interactions of Pyrazine-Boron Hybrid Systems

Future research is also delving into the fundamental molecular interactions of systems containing both a pyrazine ring and a boronic acid. Understanding these interactions is key to designing new catalysts, functional materials, and biologically active molecules. bohrium.com

The Lewis acidic nature of the boron atom in 5-(isopropoxy)pyrazine-2-boronic acid is a central feature. bohrium.com It can form reversible covalent bonds with diols, a property widely exploited in sensors and bioconjugation. nih.gov Furthermore, it can interact with Lewis bases, an interaction that is now being harnessed to modulate its reactivity, such as in the formation of redox-active ate-complexes for photoredox catalysis. nih.gov

Table 5: Key Molecular Interactions in Pyrazine-Boron Systems

| Interaction Type | Description | Potential Application |

|---|---|---|

| Lewis Acid-Base Interaction | Boron atom accepts electron density from a Lewis base (e.g., amine, hydroxide). | Catalyst activation, formation of reactive intermediates. nih.gov |

| Boronate Ester Formation | Reversible covalent bonding between the boronic acid and a diol. | Saccharide sensing, purification tags, prodrug design. nih.govbohrium.com |

| Hydrogen Bonding | Pyrazine nitrogen atoms act as hydrogen bond acceptors. | Directing intermolecular assembly, crystal engineering, protein-ligand binding. |

| Metal Coordination | Pyrazine nitrogens coordinate to transition metal centers. | Ligand design for catalysis, formation of photophysically active complexes. nih.gov |

| π-π Stacking | Interaction between the aromatic pyrazine rings. | Organization in solid-state materials, charge transport in polymers. |

Q & A

What are the established synthetic routes for 5-(Isopropoxy)pyrazine-2-boronic acid, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling pyrazine derivatives with boronic acid reagents. For example, analogous compounds (e.g., pyrazine-boronic acids) are synthesized via palladium-catalyzed cross-coupling reactions, where reaction parameters like temperature (70–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield and purity . Optimizing stoichiometry of the boronic ester precursor and controlling moisture levels (to prevent boronic acid degradation) are essential. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%).

How does the isopropoxy substituent in 5-(Isopropoxy)pyrazine-2-boronic acid affect its reactivity in Suzuki-Miyaura cross-coupling reactions compared to other boronic acids?

Level: Advanced

Methodological Answer:

The isopropoxy group introduces steric hindrance and electronic effects. For instance, in 4-Fluoro-2-isopropoxyphenylboronic acid, the isopropoxy group reduces electrophilicity at the boron center while enhancing selectivity by restricting access to the reactive site. This contrasts with unsubstituted phenylboronic acids, which exhibit faster but less selective coupling . Researchers should adjust catalyst systems (e.g., use bulkier ligands like SPhos) and increase reaction times to accommodate steric effects. Computational modeling of electron density maps can further predict reactivity trends.

What analytical techniques are most effective for characterizing the purity and structure of 5-(Isopropoxy)pyrazine-2-boronic acid, especially in complex reaction mixtures?

Level: Basic

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation, with ¹¹B NMR identifying boron coordination states. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection quantifies purity. For complex mixtures, tandem LC-MS or 2D NMR (e.g., COSY, HSQC) resolves overlapping signals . Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability.

In designing experiments involving 5-(Isopropoxy)pyrazine-2-boronic acid, how can researchers address contradictions in reported catalytic efficiencies across different studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from variations in solvent polarity, catalyst preactivation, or trace water content. Systematic DOE (Design of Experiments) approaches can isolate variables. For example, compare reaction outcomes in anhydrous vs. moist THF or with/without catalyst ligands (e.g., PCy₃ vs. PPh₃). Additionally, replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate results using kinetic profiling (e.g., monitoring reaction progress via in situ IR) .

What are the key considerations for optimizing solvent and catalyst systems when using 5-(Isopropoxy)pyrazine-2-boronic acid in heterocyclic compound synthesis?

Level: Advanced

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMAc) enhance solubility but may promote protodeboronation. Mixed solvents (e.g., THF:H₂O, 4:1) balance stability and reactivity. Catalyst choice (e.g., Pd(OAc)₂ with SPhos) improves turnover in sterically hindered systems. Pre-catalyst activation via microwave irradiation or sonication can accelerate reactions. For acid-sensitive intermediates, buffered conditions (pH 7–9) mitigate decomposition .

How can computational modeling be integrated with experimental data to predict the behavior of 5-(Isopropoxy)pyrazine-2-boronic acid in novel reaction environments?

Level: Advanced

Methodological Answer:

Density functional theory (DFT) calculations predict electronic effects (e.g., Fukui indices for electrophilicity) and transition-state geometries. Molecular dynamics (MD) simulations model steric interactions in solvent cages. Pair these with experimental kinetic data (e.g., Arrhenius plots) to validate activation energies. Software like Gaussian or ORCA facilitates these analyses, while machine learning algorithms (e.g., trained on PubChem data) can extrapolate reactivity trends .

What role does steric hindrance from the isopropoxy group play in the stability and reactivity of 5-(Isopropoxy)pyrazine-2-boronic acid under aqueous vs. anhydrous conditions?

Level: Advanced

Methodological Answer:

The isopropoxy group reduces hydrolysis rates in aqueous media by shielding the boron center. In anhydrous conditions, steric effects dominate, slowing coupling reactions but improving selectivity. Stability studies (e.g., monitoring decomposition via ¹H NMR over 24 hours) show that aqueous stability correlates with substituent bulkiness. For hydrolytically sensitive applications, derivatization (e.g., pinacol ester protection) enhances longevity .

What methodologies are recommended for tracking and quantifying 5-(Isopropoxy)pyrazine-2-boronic acid in biological systems, given its potential pharmacological applications?

Level: Advanced

Methodological Answer:

Fluorescent tagging (e.g., using dansyl chloride) enables tracking in vitro. For quantification, LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-boronic acid) ensures accuracy. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) measures binding affinities to biomolecules (e.g., glycoproteins). In vivo, boron neutron capture therapy (BNCT) applications require neutron irradiation followed by γ-spectrometry to quantify boron localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.